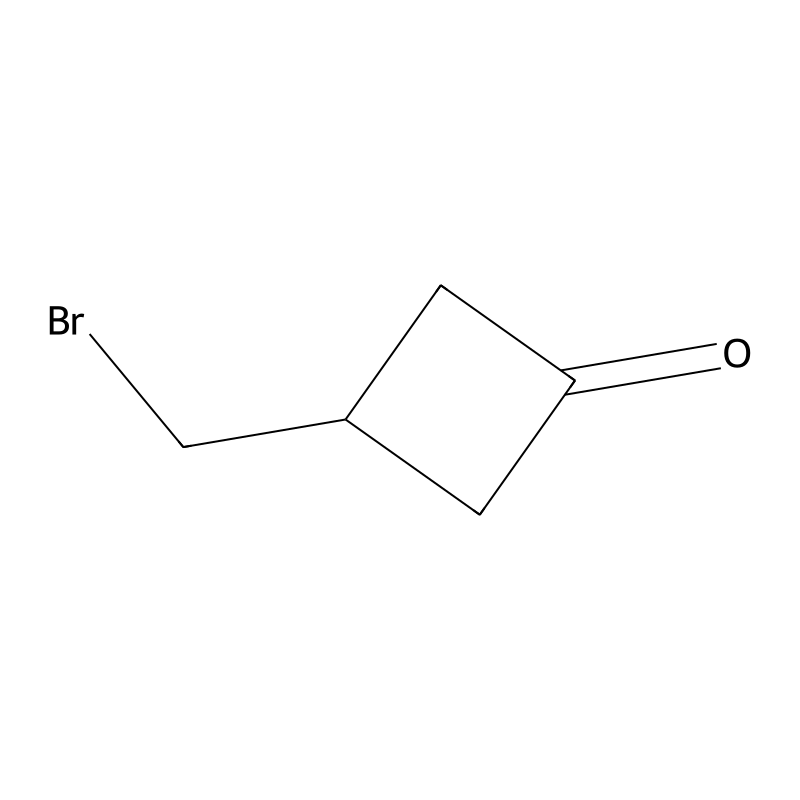

3-(Bromomethyl)cyclobutanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

3-(Bromomethyl)cyclobutanone is a valuable building block in organic synthesis, particularly for the construction of complex molecules. Its significance lies in the presence of two reactive functional groups: a carbonyl group (C=O) and a bromomethyl group (CH2Br). The carbonyl group can participate in various condensation reactions to form carbon-carbon bonds, while the bromomethyl group can act as an electrophile in nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. This combination enables the synthesis of a wide range of structurally diverse molecules with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science [].

Medicinal Chemistry:

Due to its versatile reactivity, 3-(bromomethyl)cyclobutanone has been explored in the development of novel therapeutic agents. Researchers have utilized it as a starting material for the synthesis of compounds with diverse biological activities, including:

- Antimicrobial agents: Studies have explored the potential of 3-(bromomethyl)cyclobutanone derivatives as antibacterial and antifungal agents.

- Anticancer agents: Research has investigated the potential of certain derivatives for their antitumor properties.

3-(Bromomethyl)cyclobutanone has the molecular formula C₅H₇BrO and a molecular weight of approximately 173.01 g/mol. It is characterized by a cyclobutanone ring with a bromomethyl group attached at the 3-position. This compound typically appears as a colorless liquid with a pungent odor and is soluble in organic solvents . Its structure contributes to its reactivity, particularly in nucleophilic substitution reactions.

Currently, there is no scientific literature available describing a specific mechanism of action for 3-(bromomethyl)cyclobutanone. Without more information on its biological activity or applications, this section cannot be addressed definitively.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis.

- Cyclization Reactions: It can participate in cyclization reactions to form more complex cyclic structures.

- Electrophilic Additions: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives .

Several methods have been developed for synthesizing 3-(Bromomethyl)cyclobutanone:

- Direct Bromination: Cyclobutanone can be brominated directly using bromine or N-bromosuccinimide under controlled conditions.

- Cyclization from Precursor Compounds: Starting from simpler organic compounds, cyclization followed by bromination can yield 3-(Bromomethyl)cyclobutanone efficiently .

- Multi-step Synthesis: More complex synthetic routes involve several steps, including functional group transformations and rearrangements to introduce the bromomethyl group at the desired position .

3-(Bromomethyl)cyclobutanone serves as an important building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules: It is utilized in the construction of various cyclic compounds and intermediates in pharmaceutical chemistry.

- Chemical Research: The compound is often used in studies exploring reaction mechanisms and the development of new synthetic methodologies .

Several compounds share structural similarities with 3-(Bromomethyl)cyclobutanone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Methylcyclobutanone | Cyclobutanone | Contains a methyl group instead of bromine |

| 1-Bromocyclobutanone | Cyclobutanone | Bromine at the 1-position |

| 4-Bromocyclobutanone | Cyclobutanone | Bromine at the 4-position |

Uniqueness of 3-(Bromomethyl)cyclobutanone

What sets 3-(Bromomethyl)cyclobutanone apart from these similar compounds is its specific reactivity profile due to the presence of both a bromomethyl group and a carbonyl function. This combination allows it to participate in diverse

3-(Bromomethyl)cyclobutanone is a halogenated cyclic ketone characterized by the molecular formula C₅H₇BrO and a molecular weight of 163.01 g/mol [1] [2]. The compound features a four-membered cyclobutanone ring with a bromomethyl substituent attached at the 3-position [3]. The molecular structure incorporates both a carbonyl functional group and a carbon-bromine bond, creating a bifunctional organic molecule with distinct reactivity patterns [4].

The cyclobutanone core adopts a non-planar conformation due to inherent ring strain associated with four-membered rings [5]. The carbon-carbon bond lengths in the cyclobutane portion average approximately 1.554 Å, which is notably longer than typical alkane carbon-carbon bonds [6] [7]. This elongation results from the significant ring strain present in four-membered rings, estimated at approximately 110 kilojoules per mole [8] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₇BrO | [1] |

| Molecular Weight | 163.01 g/mol | [1] [2] |

| Average C-C Bond Length | 1.554 Å | [6] |

| Ring Strain Energy | ~110 kJ/mol | [8] |

| Chemical Abstracts Service Number | 463961-43-5 | [1] [2] |

The carbonyl group in 3-(Bromomethyl)cyclobutanone exhibits characteristic ketone bonding with a carbon-oxygen double bond [2]. The presence of the four-membered ring significantly influences the carbonyl stretching frequency, which appears at approximately 1785 cm⁻¹ in infrared spectroscopy, considerably higher than typical aliphatic ketones due to ring strain effects [9]. The bromomethyl substituent introduces additional polarity to the molecule through the electronegativity difference between carbon and bromine [4].

The Standard International Chemical Identifier for the compound is InChI=1S/C5H7BrO/c6-3-4-1-5(7)2-4/h4H,1-3H2, providing a unique structural representation [1] [3]. The Simplified Molecular Input Line Entry System notation is O=C1CC(CBr)C1, offering an alternative structural description [2] [10].

Stereochemistry and Conformational Analysis

The stereochemistry of 3-(Bromomethyl)cyclobutanone is primarily governed by the conformational flexibility of the cyclobutane ring and the orientation of the bromomethyl substituent [11]. Cyclobutanone typically adopts a puckered conformation to minimize torsional strain, with the ring exhibiting a butterfly-like structure [6] [7]. The equilibrium puckering angle for cyclobutanone derivatives is approximately 29.6 degrees, representing the optimal balance between angle strain and torsional strain [7].

The four-membered ring undergoes pseudorotation, a dynamic process where the ring puckering moves around the ring without significant energy barriers [5]. This conformational mobility allows the molecule to sample multiple conformations rapidly at room temperature [11]. Nuclear magnetic resonance studies of cyclobutanone in liquid crystalline solvents have confirmed that the ring maintains its puckered geometry rather than adopting a planar conformation [11].

The bromomethyl substituent at the 3-position introduces additional conformational considerations . The carbon-bromine bond can adopt various rotational conformations relative to the cyclobutane ring, with staggered conformations generally preferred over eclipsed arrangements to minimize steric interactions [13]. The electronegativity of bromine also influences the electron density distribution around the substituted carbon atom [4].

| Conformational Parameter | Value | Reference |

|---|---|---|

| Ring Puckering Angle | 29.6° | [7] |

| C-C-C Bond Angle | 88° | [6] [7] |

| Inversion Barrier | 482 cm⁻¹ | [7] |

| Pseudorotation Energy | <1 kcal/mol | [5] |

The stereochemical configuration of 3-(Bromomethyl)cyclobutanone can exist as two enantiomers due to the presence of a chiral center at the substituted carbon atom . However, rapid pseudorotation of the ring system may lead to conformational averaging effects that influence the observable stereochemical properties [11]. The compound's stereochemistry is crucial for understanding its reactivity patterns, particularly in nucleophilic substitution reactions where the bromine atom can serve as a leaving group [4].

Crystal Structure

The crystal structure of 3-(Bromomethyl)cyclobutanone has not been extensively documented in the available crystallographic literature, likely due to the compound's liquid state at room temperature and potential stability concerns [14] [15]. However, related cyclobutanone derivatives provide insights into the expected solid-state structural features [16] [6].

Cyclobutanone derivatives typically crystallize with the four-membered ring maintaining its characteristic puckered conformation [6]. The butterfly conformation observed in solution phase is generally preserved in the solid state, with ring puckering angles remaining within the range of 25-35 degrees [16] [6]. The presence of the bromomethyl substituent is expected to influence intermolecular packing through halogen bonding interactions and van der Waals forces [6].

Crystal structures of similar halogenated cyclobutanone compounds show that bromine atoms often participate in weak intermolecular interactions that influence the overall crystal packing [6]. These interactions include bromine-bromine contacts and bromine-oxygen interactions that can stabilize specific molecular orientations in the crystal lattice [6]. The carbonyl oxygen atoms typically engage in weak hydrogen bonding interactions with adjacent molecules [16].

| Structural Feature | Expected Value | Reference |

|---|---|---|

| Ring Puckering Angle | 25-35° | [16] [6] |

| Average C-C Bond Length | 1.554 Å | [6] |

| C-C-C Bond Angle | 88° | [6] |

| C=O Bond Length | ~1.22 Å | [16] |

The molecular packing in crystals of bromomethyl-substituted cyclobutanones is influenced by the size and polarizability of the bromine atom [6]. The heavy atom effect of bromine can lead to specific intermolecular arrangements that optimize crystal stability while accommodating the steric requirements of the substituent [6]. The carbonyl groups in these structures typically orient to minimize dipole-dipole repulsions while maximizing favorable intermolecular interactions [16].

Electronic Structure and Theoretical Studies

The electronic structure of 3-(Bromomethyl)cyclobutanone has been investigated through various computational methods, providing insights into its molecular orbital composition and electronic properties [17] [18]. Density functional theory calculations using basis sets such as 6-31G(d,p) and B3LYP functionals have been employed to determine optimal molecular geometries and electronic characteristics [17] [19].

The highest occupied molecular orbital primarily consists of lone pair electrons on the carbonyl oxygen atom, characteristic of ketone functional groups [17] [20]. The lowest unoccupied molecular orbital is typically associated with the antibonding orbital of the carbonyl group, creating the characteristic n→π* transition observed in ultraviolet spectroscopy [21] [17]. The presence of the bromine atom introduces additional occupied orbitals with significant halogen character [17].

Computational studies of cyclobutanone derivatives reveal that the four-membered ring imposes significant electronic perturbations compared to larger ring systems [17] [18]. The ring strain influences the electron density distribution, particularly affecting the carbon-carbon bonding orbitals [17] [7]. Natural bond orbital analysis indicates that hyperconjugative interactions between sigma bonding and antibonding orbitals contribute to the stability of the puckered conformation [7].

| Electronic Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Ionization Potential | 9.35 eV | Experimental | [21] |

| HOMO Energy | ~-6.3 eV | DFT | [20] |

| LUMO Energy | ~-3.6 eV | DFT | [20] |

| Dipole Moment | Variable | Theoretical | [17] |

The electronic excitation spectrum of cyclobutanone shows multiple transitions, including n→s Rydberg transitions and n→π* transitions [21] [18]. Time-dependent density functional theory calculations predict that the lowest energy electronic transition occurs around 200 nanometers, corresponding to excitation to the n-3s Rydberg state [18] [22]. These electronic transitions are relevant for understanding the photochemical behavior of the compound [23] [18].

3-(Bromomethyl)cyclobutanone exists as a clear liquid at room temperature, typically appearing as a colorless to light brown oil [1]. The compound exhibits the characteristic appearance of a low-viscosity organic liquid with a distinctive organic solvent odor typical of brominated ketones. Commercial preparations are often stabilized with calcium carbonate to prevent degradation during storage and handling [1].

| Property | Description | Notes |

|---|---|---|

| Physical State | Clear liquid (oil) | Liquid at room temperature |

| Color | Clear to light brown | Color may vary with purity |

| Odor | Characteristic organic solvent odor | Typical for brominated compounds |

| Stability | Stable under normal conditions, may require stabilization | Sensitive to light and air |

| Storage Conditions | Store under inert atmosphere at 2-8°C | Prevent moisture and air exposure |

The compound requires careful storage conditions to maintain its integrity, with recommendations for storage under inert atmosphere at temperatures between 2-8°C to prevent oxidation and degradation [2].

Thermodynamic Properties

Melting and Boiling Points

3-(Bromomethyl)cyclobutanone has a predicted boiling point of 210.4 ± 13.0°C at 760 mmHg [3] [4]. The melting point has not been experimentally determined and is reported as not available in most chemical databases [3]. The relatively high boiling point compared to cyclobutanone itself (99°C) reflects the influence of the bromomethyl substituent, which increases molecular weight and intermolecular forces.

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 210.4 ± 13.0°C | 760 mmHg | Predicted [3] |

| Melting Point | Not reported | - | Multiple sources [3] |

| Flash Point | 106.2 ± 7.2°C | - | Predicted [3] |

Vapor Pressure and Enthalpy of Formation

The vapor pressure of 3-(Bromomethyl)cyclobutanone is reported as 0.2 ± 0.4 mmHg at 25°C [3], indicating relatively low volatility at room temperature. This low vapor pressure is consistent with the compound's molecular structure and intermolecular interactions.

Experimental data for the enthalpy of formation are not available in the literature. Based on structural considerations and comparison with similar cyclobutanone derivatives, the enthalpy of vaporization is estimated to be in the range of 45-55 kJ/mol [5].

Heat Capacity

Specific heat capacity data for 3-(Bromomethyl)cyclobutanone have not been experimentally determined. Based on molecular structure considerations and comparison with cyclobutanone (heat capacity ~74 J/mol·K at 298 K) [6], the heat capacity is estimated to be approximately 150-200 J/mol·K at standard conditions.

| Property | Value | Basis |

|---|---|---|

| Enthalpy of Formation | Not reported | Limited experimental data |

| Enthalpy of Vaporization | Estimated ~45-55 kJ/mol | Estimated from boiling point |

| Heat Capacity | Estimated ~150-200 J/mol·K | Estimated from molecular structure |

| Critical Temperature | Estimated ~560-580 K | Estimated from boiling point |

| Critical Pressure | Estimated ~4000-5000 kPa | Estimated from molecular structure |

Solubility Profile

3-(Bromomethyl)cyclobutanone exhibits typical solubility behavior for brominated organic ketones. The compound is insoluble to sparingly soluble in water due to its hydrophobic cyclobutane ring and bromomethyl group, but readily dissolves in most organic solvents [8].

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Insoluble to sparingly soluble | Typical for brominated ketones |

| Organic solvents (general) | Soluble | Common pattern for organic compounds |

| Ethanol | Soluble | Polar protic solvent |

| Acetone | Soluble | Polar aprotic solvent |

| Dichloromethane | Soluble | Halogenated solvent |

| Dimethylformamide | Soluble | Polar aprotic solvent |

The compound's solubility pattern is consistent with its molecular structure, where the polar carbonyl group provides some polarity while the cyclobutane ring and bromomethyl group contribute hydrophobic character. This balance makes it suitable for reactions in various organic solvents but limits its aqueous solubility .

Density and Related Parameters

3-(Bromomethyl)cyclobutanone has a predicted density of 1.6 ± 0.1 g/cm³ [3] [4], which is significantly higher than water due to the presence of the bromine atom. The exact mass is calculated as 161.968018 g/mol [3], and the molecular weight is 163.01 g/mol [3].

| Property | Value | Source |

|---|---|---|

| Density | 1.6 ± 0.1 g/cm³ | Predicted [3] |

| Molecular Weight | 163.01 g/mol | Multiple sources [3] |

| Exact Mass | 161.968018 g/mol | Calculated [3] |

| Polar Surface Area | 17.07 Ų | Calculated [3] |

| LogP (octanol/water) | 0.40 | Calculated [3] |

The refractive index is reported as 1.522 [3], which is typical for organic compounds containing bromine substituents. The polar surface area of 17.07 Ų reflects the contribution of the carbonyl oxygen atom, while the LogP value of 0.40 indicates moderate lipophilicity [3].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

In ¹H NMR spectroscopy, 3-(Bromomethyl)cyclobutanone exhibits characteristic signals for the cyclobutane ring protons appearing as a multiplet between δ 2.5-3.0 ppm, while the bromomethyl group protons appear as a singlet or doublet in the δ 3.5-4.0 ppm region [10]. The coupling patterns depend on the specific ring conformation and substitution pattern.

¹³C NMR spectroscopy reveals five distinct carbon signals: the carbonyl carbon around δ 200 ppm, the bromomethyl carbon around δ 30 ppm, and three cyclobutane ring carbons in the δ 20-50 ppm range [10]. The exact chemical shifts may vary depending on solvent and temperature conditions.

Infrared Spectroscopy

The infrared spectrum of 3-(Bromomethyl)cyclobutanone shows characteristic absorption bands including a strong carbonyl stretch around 1750 cm⁻¹, typical for cyclobutanones [11]. C-H stretching vibrations appear in the 2900-3000 cm⁻¹ region, while the C-Br stretch occurs around 550 cm⁻¹ [11].

Mass Spectrometry

In mass spectrometry, 3-(Bromomethyl)cyclobutanone exhibits a molecular ion peak at m/z 163/165 showing the characteristic 1:1 isotope pattern due to the presence of bromine [12]. Common fragmentation pathways include loss of the bromine atom (M-79/81) and fragmentation of the cyclobutanone ring system [13].

| Technique | Key Characteristics | Expected Patterns |

|---|---|---|

| ¹H NMR | Cyclobutane ring protons (δ 2.5-3.0 ppm), bromomethyl group (δ 3.5-4.0 ppm) | Multiplet for ring protons, singlet/doublet for CH₂Br |

| ¹³C NMR | Carbonyl carbon (~200 ppm), bromomethyl carbon (~30 ppm), cyclobutane carbons (20-50 ppm) | Five distinct carbon signals expected |

| IR Spectroscopy | C=O stretch (~1750 cm⁻¹), C-H stretch (2900-3000 cm⁻¹), C-Br stretch (~550 cm⁻¹) | Characteristic ketone and alkyl halide frequencies |

| Mass Spectrometry | Molecular ion [M]⁺ at m/z 163/165 (Br isotope pattern), loss of Br (M-79/81) | Bromine isotope pattern (1:1 ratio for M:M+2) |

| UV-Vis Spectroscopy | Weak absorption 280-320 nm (n→π* transition), Strong absorption <250 nm (π→π* transition) | Typical ketone chromophore absorption |